(3-Chlorocyclobutyl)methanol

Description

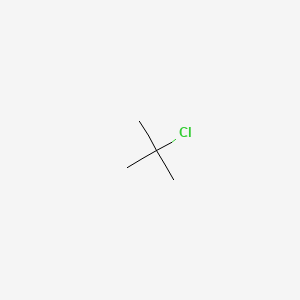

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETIMGFGOCVNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550326 | |

| Record name | (3-Chlorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15963-47-0 | |

| Record name | (3-Chlorocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (3-Chlorocyclobutyl)methanol (CAS 15963-47-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorocyclobutyl)methanol is a halogenated organic compound belonging to the class of cyclobutane derivatives. Its chemical structure, featuring a reactive chlorocyclobutyl group and a primary alcohol, makes it a potentially valuable building block in organic synthesis. Halogenated intermediates are of significant interest in medicinal chemistry and drug development due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a comprehensive overview of the known properties of this compound, compiled from available technical data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 15963-47-0 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Boiling Point | 193.9 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Flash Point | 71.0 °C |

| LogP (octanol-water partition coefficient) | 0.54 |

| Refractive Index | 1.486 |

| SMILES | C1C(CC1Cl)CO |

Chemical Structure and Purity

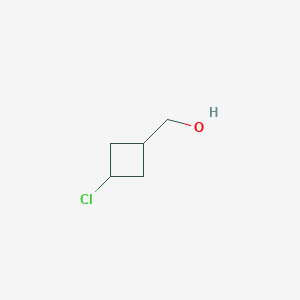

The chemical structure of this compound consists of a cyclobutane ring substituted with a chlorine atom and a hydroxymethyl group. The typical purity of commercially available this compound is between 95% and 96%.

Safety and Handling

While specific toxicological data for this compound is limited, it is crucial to handle the compound with care, following standard laboratory safety protocols for halogenated organic compounds.

General Safety Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow: Quality Control and Characterization

Due to the absence of published, specific experimental protocols for this compound, a general workflow for the quality control and characterization of such a chemical intermediate is presented below. This workflow outlines the standard analytical techniques used to confirm the identity and purity of a known compound.

Caption: A general experimental workflow for the quality control and characterization of this compound.

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been documented in publicly available literature, its structural motifs suggest potential utility as:

-

A building block for novel scaffolds: The cyclobutane ring can introduce rigidity and three-dimensionality into drug candidates, which can be advantageous for target binding.

-

An intermediate for the synthesis of more complex molecules: The primary alcohol and the chloro group provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Limitations of Current Knowledge

It is important to note that the information presented in this guide is based on data from chemical suppliers and general chemical knowledge. As of the latest review, there is a notable absence of peer-reviewed scientific literature and patents specifically detailing the synthesis, reactivity, biological activity, or applications of this compound. Researchers are encouraged to perform their own comprehensive analyses and validation before utilizing this compound in their work. No information regarding its involvement in any signaling pathways has been found.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its known physicochemical properties and a framework for its quality assessment. The lack of detailed published research on this compound underscores the opportunity for further investigation into its reactivity and potential as a building block for novel chemical entities.

An In-depth Technical Guide to the Structure Elucidation and Confirmation of (3-Chlorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the robust structure elucidation and confirmation of (3-Chlorocyclobutyl)methanol. The accurate determination of its chemical structure is a critical prerequisite for its application in research and development, ensuring reproducibility and safety.

Compound Identification and Physical Properties

This compound is a substituted cycloalkane bearing both a chloromethyl and a hydroxyl functional group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15963-47-0 | [1] |

| Molecular Formula | C₅H₉ClO | [1][2] |

| Molecular Weight | 120.58 g/mol | [1] |

| Exact Mass | 120.034195 u | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | OCC1CC(Cl)C1 | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 193.9 ± 13.0 °C at 760 mmHg | [1] |

| Flash Point | 71.0 ± 19.8 °C | [1] |

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound. While specific experimental spectra for this compound are not widely published, the following section details the expected data based on established principles and analysis of related cyclobutane derivatives.[3][4]

Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 120. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 122 with approximately one-third the intensity of the M⁺ peak is a critical diagnostic feature for a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl): [M - 35]⁺ at m/z 85.

-

Loss of water (H₂O): [M - 18]⁺ at m/z 102, particularly from the molecular ion.

-

Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺ at m/z 89.

-

Cleavage of the cyclobutane ring, a characteristic fragmentation for cyclic compounds, would lead to various smaller fragments.[5]

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[6]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring and the methylene group will appear in the 2850-3000 cm⁻¹ region.[7]

-

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is expected in the 1000-1075 cm⁻¹ range.[6]

-

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600-800 cm⁻¹ .

-

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation vibrations, though these can be complex and overlap with other signals in the fingerprint region.[7]

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The molecule can exist as cis and trans isomers, which will influence the exact chemical shifts and coupling constants. The following predictions are for a general, mixed isomer sample.

¹H NMR Spectroscopy

-

-CH₂OH (2H): These protons are attached to a carbon adjacent to the cyclobutane ring. They are expected to appear as a doublet around 3.5-3.7 ppm due to coupling with the adjacent methine proton (CH).

-

-CH-CH₂OH (1H): This methine proton is expected to be a multiplet in the range of 2.0-2.6 ppm .

-

-CH-Cl (1H): The proton on the carbon bearing the chlorine atom is deshielded and will likely appear as a multiplet further downfield, around 3.8-4.5 ppm .

-

-CH₂- (ring, 4H): The four methylene protons on the cyclobutane ring will be diastereotopic and show complex splitting patterns (multiplets) in the upfield region of 1.8-2.5 ppm .

¹³C NMR Spectroscopy

-

-CH₂OH: The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of 60-68 ppm .

-

-CH-CH₂OH: The methine carbon attached to the hydroxymethyl group will likely resonate around 35-45 ppm .

-

-CH-Cl: The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded, with an expected chemical shift between 55-65 ppm .

-

-CH₂- (ring): The two equivalent methylene carbons in the cyclobutane ring are expected to appear in the range of 30-40 ppm .

Summary of Expected Analytical Data

The predicted spectroscopic data for confirming the identity of this compound is summarized below.

| Technique | Feature | Expected Value / Observation |

| Mass Spec. | Molecular Ion (M⁺) | m/z 120 |

| Isotope Peak (M+2) | m/z 122 (approx. 33% intensity of M⁺) | |

| Key Fragment | m/z 85 ([M-Cl]⁺) | |

| IR Spec. | O-H Stretch | 3200-3400 cm⁻¹ (strong, broad) |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (strong) | |

| C-O Stretch | 1000-1075 cm⁻¹ (strong) | |

| C-Cl Stretch | 600-800 cm⁻¹ (medium-strong) | |

| ¹H NMR | -CH-Cl | ~3.8-4.5 ppm (multiplet, 1H) |

| -CH₂OH | ~3.5-3.7 ppm (doublet, 2H) | |

| Ring Protons | ~1.8-2.6 ppm (complex multiplets, 5H) | |

| ¹³C NMR | -CH₂OH | ~60-68 ppm |

| -CH-Cl | ~55-65 ppm | |

| -CH-CH₂OH | ~35-45 ppm | |

| -CH₂- (ring) | ~30-40 ppm |

Experimental Protocols

A plausible synthetic route to this compound is the reduction of its corresponding carboxylic acid precursor, 3-chlorocyclobutanecarboxylic acid.[1] Lithium aluminum hydride (LiAlH₄) is a suitable and potent reducing agent for this transformation.[8][9][10]

Reaction: R-COOH + LiAlH₄ → R-CH₂OH

Materials:

-

3-Chlorocyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous solvent (diethyl ether or THF) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of 3-chlorocyclobutanecarboxylic acid (1.0 equivalent) in the same anhydrous solvent is prepared and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.

-

Workup: The resulting salts are filtered off, and the filter cake is washed thoroughly with the solvent. The combined organic filtrate is washed with 1 M HCl and then with saturated Na₂SO₄ solution.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument. Transfer the solution to an NMR tube for analysis.

-

IR Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

-

MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

Visualization of the Elucidation Workflow

The logical process for synthesizing and confirming the structure of this compound can be visualized as a workflow. No specific signaling pathways involving this compound are prominently documented in scientific literature; therefore, the following diagram illustrates the experimental workflow, which is a core logical relationship in chemical research.

Caption: A flowchart illustrating the key stages from synthesis to final structure confirmation.

This guide outlines the essential steps and expected analytical results for the comprehensive structural elucidation of this compound. Adherence to these protocols and careful interpretation of the resulting data will ensure an unambiguous and scientifically rigorous confirmation of its molecular structure, which is fundamental for its use in any scientific or developmental context.

References

- 1. (3-chloro cyclobutyl)methanol | CAS#:15963-47-0 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C5H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]

- 5. Cyclobutane [webbook.nist.gov]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Determining the Solubility of (3-Chlorocyclobutyl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (3-chlorocyclobutyl)methanol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for its determination. The protocols and workflows outlined herein are based on established principles of organic chemistry and analytical techniques.

Introduction

This compound is a substituted cycloalkane derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems for synthesis, chromatography, and biological assays.

Predicted Solubility Characteristics

Based on its chemical structure, which contains both a polar hydroxyl group and a nonpolar chlorocyclobutyl moiety, this compound is expected to exhibit a range of solubilities in different organic solvents. It is likely to be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, such as alcohols and aprotic polar solvents. Its solubility is expected to be lower in nonpolar solvents where dispersion forces would be the primary mode of interaction.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.[1][2][3]

Objective: To quantitatively determine the solubility of this compound in a selected range of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions (Equilibrium Method):

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC or GC):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen analytical solvent.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Analysis of (3-Chlorocyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic properties of (3-Chlorocyclobutyl)methanol. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and expected spectral characteristics derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work. A logical workflow for spectroscopic analysis is provided to illustrate the complementary nature of these techniques in structural elucidation.

Predicted and Expected Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound under various ionization conditions are summarized below. This data is valuable for confirming the molecular weight and elemental composition of the compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 121.04147 |

| [M+Na]⁺ | 143.02341 |

| [M-H]⁻ | 119.02692 |

| [M+NH₄]⁺ | 138.06802 |

| [M+K]⁺ | 158.99735 |

| [M+H-H₂O]⁺ | 103.03146 |

| [M]⁺ | 120.03365 |

Data Source: PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂OH (Methylene) | 3.5 - 3.7 | Doublet |

| -CH₂OH (Hydroxyl) | 1.5 - 2.5 (variable) | Singlet (broad) |

| -CHCl (Methine) | 4.0 - 4.5 | Multiplet |

| Cyclobutyl Ring Protons | 1.8 - 2.8 | Multiplets |

1.2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of unique carbon environments. The presence of the electronegative chlorine and oxygen atoms will cause downfield shifts for the carbons they are attached to.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂OH (Methylene) | 60 - 65 |

| -CHCl (Methine) | 55 - 60 |

| Cyclobutyl Ring Carbons | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |

| C-O | Stretching | 1000 - 1260 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Use a standard pulse sequence with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm). Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting interferogram with a Fourier transform to obtain the infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct insertion with a heated probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Caption: Logical workflow for determining the chemical structure using complementary spectroscopic techniques.

(3-Chlorocyclobutyl)methanol: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, purity, and analytical methodologies for (3-Chlorocyclobutyl)methanol (CAS No: 15963-47-0), a valuable building block in organic synthesis and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals requiring this reagent for their work.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is greater than 95%. Below is a summary of offerings from several key suppliers. Pricing and stock levels are subject to change and should be verified with the respective vendors.

| Supplier | CAS Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | 15963-47-0 | >95% | Inquire |

| Key Organics | 15963-47-0 | >95% | 100 mg, 0.25 g, 1 g, 5 g[1] |

| BLD Pharm | 15963-47-0 | Inquire | Inquire |

| Chemsrc | 159663-47-0 | 95.0% | 1 g, 5 g, 10 g[2] |

| CymitQuimica | 15963-47-0 | 95% | Inquire[3] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common laboratory-scale synthetic route involves the reduction of a corresponding carboxylic acid or ester. A general workflow is outlined below.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis (Hypothetical)

Materials:

-

3-Chlorocyclobutane-1-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 3-Chlorocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Procedure:

-

The crude this compound is purified by vacuum distillation.

-

The fractions are collected at the appropriate boiling point and pressure to yield the purified product.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.

Analytical Workflow

Caption: An analytical workflow for the quality control of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all components.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: A suitable mass range to detect the molecular ion and fragmentation patterns (e.g., 35-200 m/z).

-

-

Data Analysis: Determine the purity by calculating the peak area percentage of the main component. Identify impurities by comparing their mass spectra to library databases.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Confirm the presence of the expected proton signals and their multiplicities and integrations corresponding to the structure of this compound.

-

¹³C NMR: Confirm the presence of the expected number of carbon signals corresponding to the structure.

-

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for detailed purity information and handle the compound in accordance with its Safety Data Sheet (SDS).

References

Synthesis of (3-Chlorocyclobutyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document details two primary methodologies, starting from the preparation of the key intermediate, 3-chlorocyclobutanecarboxylic acid, followed by its reduction to the target alcohol. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these synthetic strategies.

Overview of Synthetic Routes

The most direct and commonly employed strategy for the synthesis of this compound involves a two-step sequence:

-

Chlorination and Decarboxylation: Synthesis of the key intermediate, 3-chlorocyclobutanecarboxylic acid, from 1,1-cyclobutanedicarboxylic acid.

-

Reduction: Conversion of 3-chlorocyclobutanecarboxylic acid to this compound using a suitable reducing agent.

This guide will focus on this primary pathway, providing detailed experimental procedures for each step. Two effective methods for the final reduction are presented: one utilizing the powerful reducing agent lithium aluminum hydride (LiAlH₄) and an alternative employing a borane reagent, which can offer milder reaction conditions.

Experimental Protocols

Synthesis of 3-Chlorocyclobutanecarboxylic Acid

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Reaction Scheme:

Synthesis of the carboxylic acid precursor.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1-Cyclobutanedicarboxylic acid | 144.12 | 172.8 g | 1.200 |

| Benzene | 78.11 | 1500 mL | - |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 170 g (102 mL) | 1.26 |

| Benzoyl peroxide | 242.23 | 4.0 g | 0.0165 |

Procedure:

-

A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.200 moles) and benzene (1500 mL).

-

The mixture is stirred and heated to reflux. Approximately 200 mL of a benzene-water azerotrope is removed by distillation to ensure anhydrous conditions.

-

The flask is then fitted with an addition funnel and a reflux condenser. With continued stirring and heating, sulfuryl chloride (170 g, 1.26 moles) is added from the funnel over a 40-minute period.

-

Simultaneously, benzoyl peroxide (4.0 g) is added in small portions through the top of the condenser.

-

After the addition is complete, the mixture is maintained at reflux for 22 hours.

-

The benzene is then removed by distillation. The residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.

-

The resulting crude product is distilled under vacuum to yield 3-chlorocyclobutanecarboxylic acid as a light yellow liquid.

Quantitative Data:

| Product | Yield | Boiling Point | Refractive Index (n_D²⁴) |

| 3-Chlorocyclobutanecarboxylic acid | 40–49% | 131–137 °C (15 mm Hg) | 1.4790 |

Reduction of 3-Chlorocyclobutanecarboxylic Acid to this compound

Two effective methods for this reduction are provided below.

Lithium aluminum hydride is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[2][3]

Reaction Scheme:

Reduction of the carboxylic acid to the alcohol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 3-Chlorocyclobutanecarboxylic acid | 134.57 | 13.5 g | 0.10 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| 1 M Hydrochloric acid | - | As needed for workup | - |

| Diethyl ether | - | As needed for extraction | - |

| Anhydrous Magnesium Sulfate | - | As needed for drying | - |

Procedure:

-

A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Lithium aluminum hydride (4.2 g, 0.11 mol) is carefully suspended in anhydrous THF (100 mL) in the flask.

-

A solution of 3-chlorocyclobutanecarboxylic acid (13.5 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the addition funnel.

-

The LiAlH₄ suspension is cooled in an ice bath, and the carboxylic acid solution is added dropwise with stirring at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2-4 hours.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (4.2 mL), followed by 15% aqueous sodium hydroxide (4.2 mL), and then water again (12.6 mL).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Borane is a milder reducing agent that is highly effective for the reduction of carboxylic acids and can sometimes offer better functional group tolerance.[4][5]

Reaction Scheme:

Borane-mediated reduction of the carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 3-Chlorocyclobutanecarboxylic acid | 134.57 | 13.5 g | 0.10 |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 110 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Water or 1 M Hydrochloric acid | - | As needed for workup | - |

| Diethyl ether | - | As needed for extraction | - |

| Anhydrous Sodium Sulfate | - | As needed for drying | - |

Procedure:

-

A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is flushed with nitrogen.

-

A solution of 3-chlorocyclobutanecarboxylic acid (13.5 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the flask.

-

The borane-tetrahydrofuran complex (110 mL of a 1 M solution, 0.11 mol) is added dropwise from the addition funnel to the stirred solution at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is carefully quenched by the slow addition of water or 1 M hydrochloric acid at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Summary of Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 1,1-Cyclobutanedicarboxylic acid | 3-Chlorocyclobutanecarboxylic acid | SO₂Cl₂, Benzoyl Peroxide | 40-49% |

| 2A | 3-Chlorocyclobutanecarboxylic acid | This compound | LiAlH₄ | High (Typical) |

| 2B | 3-Chlorocyclobutanecarboxylic acid | This compound | BH₃·THF | High (Typical) |

Note: "High (Typical)" indicates that while a specific yield for this substrate was not found in the literature, reductions of this type generally proceed in high yield.

Logical Workflow Diagram

The overall synthetic strategy can be visualized as a linear sequence.

Overall synthetic workflow.

References

starting materials for (3-Chlorocyclobutyl)methanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the reduction of 3-chlorocyclobutane-1-carboxylic acid and its corresponding methyl ester, outlining the necessary starting materials, reaction conditions, and expected yields.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through the reduction of a carboxylic acid or ester functional group. The two main starting materials for these transformations are 3-chlorocyclobutane-1-carboxylic acid and methyl 3-chlorocyclobutane-1-carboxylate. The choice of starting material may be influenced by availability, cost, and the desired scale of the synthesis.

The reduction is typically achieved using powerful hydride-donating reagents, with Borane (BH₃) and Lithium Aluminum Hydride (LiAlH₄) being the most effective and commonly employed.

Synthetic Scheme

Caption: Primary synthetic routes to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from its primary precursors.

| Starting Material | Reagent | Reported Yield |

| 3-Chlorocyclobutane-1-carboxylic Acid | Borane (BH₃) | ~84% |

| Methyl 3-Chlorocyclobutane-1-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | ~52% |

Experimental Protocols

Below are detailed experimental protocols for the two primary synthetic routes.

Protocol 1: Reduction of 3-Chlorocyclobutane-1-carboxylic Acid with Borane

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using a borane complex.

Starting Materials and Reagents:

-

3-Chlorocyclobutane-1-carboxylic Acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Experimental Workflow:

Caption: Workflow for Borane reduction of the carboxylic acid.

Procedure:

-

A solution of 3-chlorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (approximately 1.0-1.5 eq of BH₃) is added dropwise to the stirred solution of the carboxylic acid, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled back to 0 °C and carefully quenched by the slow, dropwise addition of methanol or ethanol to decompose any excess borane.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Reduction of Methyl 3-Chlorocyclobutane-1-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of the methyl ester to the primary alcohol using the powerful reducing agent, lithium aluminum hydride.

Starting Materials and Reagents:

-

Methyl 3-Chlorocyclobutane-1-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Water

-

15% aqueous Sodium Hydroxide solution

-

Anhydrous sodium sulfate or magnesium sulfate

Experimental Workflow:

Caption: Workflow for LiAlH₄ reduction of the methyl ester.

Procedure:

-

A suspension of lithium aluminum hydride (LiAlH₄, approximately 1.0-1.5 eq) in anhydrous THF or diethyl ether is prepared in a flame-dried, three-necked, round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl 3-chlorocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-4 hours) until the reaction is complete as indicated by TLC.

-

The reaction is then carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

This guide provides a comprehensive overview of the primary methods for the synthesis of this compound. Researchers should adapt these protocols as necessary based on the specific requirements of their work and always adhere to appropriate laboratory safety procedures.

An In-depth Technical Guide on the Reaction Mechanism for the Formation of (3-Chlorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with a robust two-step synthesis, commencing from 1,1-cyclobutanedicarboxylic acid.

Executive Summary

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the free-radical chlorination and subsequent decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid. This intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to afford the target molecule, this compound. This guide provides detailed methodologies for both transformations, along with a summary of the reaction parameters and yields.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Reference |

| 1 | Formation of 3-Chlorocyclobutanecarboxylic Acid | 1,1-cyclobutanedicarboxylic acid, sulfuryl chloride, benzoyl peroxide, benzene | 22 hours (reflux) + 45 minutes (decarboxylation) | Reflux, then 190-210 °C | 40-49 | [1] |

| 2 | Reduction to this compound | 3-chlorocyclobutanecarboxylic acid, lithium aluminum hydride, dry ether; then H₂O and 10% H₂SO₄ | ~15 minutes (addition) + workup | Gentle reflux during addition | ~90 (estimated) | [2] |

Experimental Protocols

Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

1,1-Cyclobutanedicarboxylic acid (172.8 g, 1.200 moles)

-

Benzene (1500 ml)

-

Sulfuryl chloride (170 g, 1.26 moles)

-

Benzoyl peroxide (4.0 g)

Procedure:

-

A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1,1-cyclobutanedicarboxylic acid and benzene.

-

The mixture is heated to reflux, and approximately 200 ml of a benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.

-

The flask is then fitted with an addition funnel and a reflux condenser.

-

While maintaining reflux and stirring, sulfuryl chloride is added from the addition funnel over a 40-minute period. Simultaneously, benzoyl peroxide is added in small portions through the condenser.

-

After the addition is complete, the mixture is maintained at reflux for 22 hours.

-

Benzene is removed by distillation, and the residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.

-

The resulting crude product is purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid as a light yellow liquid.

Step 2: Reduction of 3-Chlorocyclobutanecarboxylic Acid to this compound

This protocol is based on general procedures for the reduction of carboxylic acids with lithium aluminum hydride.[2]

Materials:

-

3-Chlorocyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

Procedure:

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.

-

A solution of 3-chlorocyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete (approximately 15 minutes), the reaction mixture is stirred and cooled.

-

Excess lithium aluminum hydride is cautiously decomposed by the slow addition of water.

-

A 10% solution of sulfuric acid is then added to the flask.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Reaction Mechanisms and Workflows

Mechanism of 3-Chlorocyclobutanecarboxylic Acid Formation

The formation of 3-chlorocyclobutanecarboxylic acid proceeds via a free-radical chain mechanism initiated by benzoyl peroxide, followed by thermal decarboxylation.

Mechanism of Reduction with Lithium Aluminum Hydride

The reduction of the carboxylic acid to the primary alcohol involves the initial deprotonation of the acidic proton, followed by two successive hydride transfers from the aluminohydride species. An aldehyde is formed as an intermediate which is immediately reduced.[3][4]

Experimental Workflow

The overall experimental workflow for the two-step synthesis is outlined below.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described two-step process, involving a free-radical chlorination/decarboxylation followed by a lithium aluminum hydride reduction, provides a practical approach for obtaining this important chemical intermediate. The detailed experimental protocols and mechanistic insights are intended to support researchers in the successful synthesis and further application of this compound in their respective fields.

References

An In-depth Technical Guide to Potential Impurities in Commercial (3-Chlorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential impurities that may be present in commercial batches of (3-Chlorocyclobutyl)methanol. Understanding the impurity profile is critical for researchers and drug development professionals to ensure the quality, safety, and efficacy of their work. This document outlines the probable synthetic routes for this compound, the potential impurities arising from these processes, and detailed analytical methodologies for their identification and quantification.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of chemical reactions, the purity of final products, and the toxicological profile of drug candidates. This guide aims to provide a thorough understanding of the potential impurity landscape for this compound.

Potential Synthetic Pathways and Associated Impurities

The impurity profile of a chemical is intrinsically linked to its manufacturing process. Based on established chemical principles, two primary synthetic routes are likely for the commercial production of this compound: the reduction of a 3-chlorocyclobutanecarboxylic acid derivative and the chlorination of cyclobutanemethanol.

Pathway A: Reduction of 3-Chlorocyclobutanecarboxylic Acid or its Esters

This pathway likely involves the synthesis of 3-chlorocyclobutanecarboxylic acid, its conversion to an ester (e.g., methyl or ethyl ester), and subsequent reduction to the desired alcohol.

Synthesis of 3-Chlorocyclobutanecarboxylic Acid: A plausible route to the chlorinated carboxylic acid is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with a reagent like sulfuryl chloride (SO₂Cl₂), followed by decarboxylation.

Esterification: The resulting carboxylic acid is then likely esterified, for example, by reaction with methanol or ethanol in the presence of an acid catalyst.

Reduction: The final step is the reduction of the ester to the primary alcohol, typically using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

dot

Caption: Synthetic Pathway A for this compound.

Table 1: Potential Impurities from Pathway A

| Impurity Name | Chemical Structure | Potential Origin |

| Process-Related Impurities | ||

| 1,1-Cyclobutanedicarboxylic Acid | HOOC-C₄H₆-COOH | Unreacted starting material from the chlorination step. |

| 3-Chlorocyclobutanecarboxylic Acid | C₄H₆Cl-COOH | Incomplete esterification. |

| Methyl 3-chlorocyclobutanecarboxylate | C₄H₆Cl-COOCH₃ | Unreacted starting material from the reduction step. |

| Cyclobutanemethanol | C₄H₇-CH₂OH | Reductive dehalogenation of the chloro-substituent by LiAlH₄.[1] |

| Dichlorocyclobutanemethanol isomers | C₄H₅Cl₂-CH₂OH | Over-chlorination during the synthesis of the carboxylic acid precursor. |

| Cyclobutanecarboxylic acid | C₄H₇-COOH | Incomplete chlorination of the starting dicarboxylic acid. |

| Reagent-Related Impurities | ||

| Methanol | CH₃OH | Residual solvent from the esterification step. |

| Tetrahydrofuran (THF) / Diethyl ether | C₄H₈O / (C₂H₅)₂O | Common solvents for LiAlH₄ reductions. |

Pathway B: Chlorination of Cyclobutanemethanol

An alternative route involves the direct chlorination of commercially available cyclobutanemethanol. Various chlorinating agents can be employed, each with its own set of potential byproducts.

dot

Caption: Synthetic Pathway B for this compound.

Table 2: Potential Impurities from Pathway B

| Impurity Name | Chemical Structure | Potential Origin |

| Process-Related Impurities | ||

| Cyclobutanemethanol | C₄H₇-CH₂OH | Unreacted starting material. |

| Dichlorocyclobutane isomers | C₄H₆Cl₂ | Over-chlorination or side reactions. |

| Cyclobutyl chloride | C₄H₇Cl | Potential byproduct depending on reaction conditions. |

| Rearrangement products (e.g., cyclopentyl chloride) | C₅H₉Cl | Carbocation rearrangements under acidic conditions. |

| Reagent-Related Impurities (Example: Thionyl Chloride) | ||

| Sulfur dioxide (dissolved) | SO₂ | Byproduct of the reaction with thionyl chloride.[2] |

| Hydrochloric acid (residual) | HCl | Byproduct of the reaction with thionyl chloride.[2] |

| Reagent-Related Impurities (Example: Appel Reaction) | ||

| Triphenylphosphine oxide | (C₆H₅)₃PO | Byproduct of the Appel reaction.[3][4][5] |

| Haloform (e.g., Chloroform) | CHCl₃ | Byproduct of the Appel reaction.[4][5] |

| Unreacted Triphenylphosphine | (C₆H₅)₃P | Excess reagent from the Appel reaction. |

| Reagent-Related Impurities (Example: Oxalyl Chloride) | ||

| Carbon monoxide/dioxide (dissolved) | CO / CO₂ | Gaseous byproducts from oxalyl chloride reactions. |

| General Impurities | ||

| Residual Solvents (e.g., Dichloromethane, Toluene) | CH₂Cl₂, C₇H₈ | Common solvents used in chlorination reactions. |

Experimental Protocols for Impurity Analysis

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane, LC-MS grade).

-

Prepare a series of calibration standards for known potential impurities in the same solvent.

-

-

GC-MS Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and the mass spectra of the prepared standards.

-

Quantify the impurities using the calibration curves generated from the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation of unknown impurities and for quantifying impurities with known structures.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Acquisition Parameters:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.

-

Use a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance 100 MHz or equivalent.

-

Acquisition Parameters:

-

Acquire a proton-decoupled carbon spectrum.

-

DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

-

2D NMR Spectroscopy (if necessary):

-

For complex impurity structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for full structural assignment.

-

-

Data Analysis:

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow from synthesis to impurity formation and the typical workflow for impurity analysis.

dot

References

- 1. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. greenfield.com [greenfield.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 15963-47-0|this compound|BLD Pharm [bldpharm.com]

- 5. Methanol(67-56-1) 1H NMR spectrum [chemicalbook.com]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. lgcstandards.com [lgcstandards.com]

- 10. (3-chloro cyclobutyl)methanol | CAS#:15963-47-0 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethers Using (3-Chlorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ether derivatives utilizing (3-Chlorocyclobutyl)methanol as a key building block. The incorporation of the cyclobutane motif is a recognized strategy in medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates. The following protocols are based on the well-established Williamson ether synthesis, adapted for the specific reactivity of a secondary alkyl halide.

Introduction

This compound is a valuable bifunctional building block, possessing both a primary alcohol and a secondary alkyl chloride. This unique structure allows for its versatile use in the synthesis of a variety of molecular scaffolds. The Williamson ether synthesis, a robust and widely used method for preparing ethers, proceeds via an SN2 reaction between an alkoxide and an alkyl halide. When using this compound, two main synthetic strategies can be envisioned:

-

Strategy A: this compound as the Alkyl Halide Component: The hydroxyl group of a phenolic or aliphatic alcohol is deprotonated to form an alkoxide, which then displaces the chloride from the cyclobutane ring.

-

Strategy B: this compound as the Alcohol Component: The primary alcohol of this compound is deprotonated to form an alkoxide, which then reacts with a suitable alkyl or aryl halide.

This document will focus on Strategy A, which is generally preferred to minimize potential elimination side reactions associated with secondary alkyl halides.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various aryl ethers from this compound and substituted phenols. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 12 | 75 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 70 | 10 | 82 |

| 4-Nitrophenol | NaH | THF | 60 | 8 | 88 |

| 2-Chlorophenol | K₂CO₃ | DMF | 90 | 16 | 65 |

| 4-Fluorophenol | Cs₂CO₃ | Acetonitrile | 70 | 12 | 78 |

Experimental Protocols

General Protocol for the Synthesis of Aryl-(3-chlorocyclobutyl)methyl Ethers

This protocol describes a general procedure for the Williamson ether synthesis between a phenol and this compound.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and the anhydrous solvent.

-

Add the base (1.5 - 2.0 eq) portion-wise with stirring. If using NaH, exercise caution as hydrogen gas is evolved.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (refer to the data table for guidance) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using NaH, carefully quench the excess hydride with a few drops of water or methanol.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-(3-chlorocyclobutyl)methyl ether.

Mandatory Visualizations

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a synthesized ether derivative of this compound acts as an inhibitor of a key kinase, a common target in drug discovery.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of ethers from this compound.

Application Notes and Protocols for Williamson Ether Synthesis with (3-Chlorocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Williamson ether synthesis using (3-Chlorocyclobutyl)methanol as a key starting material. This versatile substrate can undergo both intramolecular and intermolecular etherification, yielding structurally distinct and valuable products for chemical synthesis and drug discovery.

Introduction

The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] this compound is a bifunctional molecule containing both a primary alcohol and a secondary alkyl chloride. This arrangement allows for two primary synthetic pathways:

-

Intramolecular Williamson Ether Synthesis: Upon deprotonation of the hydroxyl group, the resulting alkoxide can undergo an intramolecular nucleophilic attack on the electrophilic carbon bearing the chlorine atom. This cyclization reaction leads to the formation of a bicyclic ether, 2-oxabicyclo[3.1.1]heptane . The formation of such strained ring systems is of significant interest in medicinal chemistry for creating novel three-dimensional molecular scaffolds.[4]

-

Intermolecular Williamson Ether Synthesis: In the presence of an external alkoxide, this compound can act as an electrophile, where the external nucleophile displaces the chloride to form a variety of substituted (alkoxymethyl)cyclobutane ethers. These products can serve as building blocks for more complex molecules.

This document outlines detailed protocols for both the intramolecular and intermolecular Williamson ether synthesis of this compound, along with expected outcomes and characterization data.

Reaction Pathways

The choice between the intramolecular and intermolecular pathway is primarily controlled by the reaction conditions, specifically the nature of the base and the presence or absence of an external nucleophile.

Part 1: Intramolecular Williamson Ether Synthesis to Yield 2-Oxabicyclo[3.1.1]heptane

The intramolecular cyclization is favored by using a strong, non-nucleophilic base in a relatively dilute solution to promote the intramolecular reaction over potential intermolecular side reactions. Sodium hydride is a common choice for this transformation.

Reaction Mechanism

Experimental Protocol

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.2 equivalents). The mineral oil from the NaH dispersion can be washed with anhydrous hexanes prior to use if desired.

-

Formation of Alkoxide: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases.

-

Cyclization: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Purification: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2-oxabicyclo[3.1.1]heptane.

Quantitative Data (Representative)

| Parameter | Value |

| Reactant | This compound |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 60 - 80% |

Part 2: Intermolecular Williamson Ether Synthesis to Yield (Alkoxymethyl)cyclobutanes

The intermolecular reaction requires the presence of an external alkoxide, which acts as the nucleophile. The choice of base and solvent can be varied depending on the nature of the alcohol being used to form the alkoxide.

Reaction Workflow

Experimental Protocols

Two common protocols are provided below, one using a strong base in an aprotic solvent and another employing phase-transfer catalysis, which is often more amenable to a broader range of substrates and conditions.

Protocol A: Using Sodium Hydride in an Aprotic Solvent

Materials:

-

This compound

-

Desired alcohol (R-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, inert atmosphere flask, the desired alcohol (1.1 equivalents) is dissolved in anhydrous DMF or THF. Sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature until hydrogen evolution ceases.

-

Addition of Electrophile: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up and Purification: The reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent as described in the intramolecular protocol. The crude product is purified by column chromatography.

Protocol B: Using Phase-Transfer Catalysis

This method is often advantageous as it avoids the use of strong, moisture-sensitive bases like NaH.

Materials:

-

This compound

-

Desired alcohol (R-OH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

An organic solvent such as toluene or dichloromethane

Procedure:

-

Reaction Setup: this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and the phase-transfer catalyst (0.05 - 0.1 equivalents) are dissolved in the organic solvent.

-

Addition of Base: The 50% aqueous solution of NaOH or KOH (5.0 equivalents) is added, and the biphasic mixture is stirred vigorously at a temperature ranging from room temperature to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with the organic solvent.

-